molecular formula C20H24O12 B025486 Adicardin CAS No. 103529-94-8

Adicardin

Katalognummer: B025486
CAS-Nummer: 103529-94-8
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: SXPBJYHKMRWZNA-ZITSYKRSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adicardin is a coumarin derivative isolated from the plant Breonadia salicina. It is known for its various pharmacological activities, including anti-chronic renal failure properties . This compound has garnered interest due to its potential therapeutic applications and its presence in traditional medicine.

Wirkmechanismus

Adicardin, also known as Apiosylskimmin, is a coumarin isolated from Hydrangea macrophylla . It has been reported to have anti-chronic renal failure activity

Mode of Action

It is known to have anti-chronic renal failure activity . The specific interactions between this compound and its targets that result in this therapeutic effect are yet to be elucidated.

Result of Action

It is known to have anti-chronic renal failure activity . The specific molecular and cellular changes that occur as a result of this compound’s action require further investigation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adicardin can be synthesized through the extraction of the stem bark of Breonadia salicina using methanol. The methanol extract is then partitioned between dichloromethane and water. The dichloromethane-soluble portion is subjected to column chromatography, resulting in the isolation of this compound along with other compounds .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.

Analyse Chemischer Reaktionen

Types of Reactions

Adicardin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with altered functional groups, which may exhibit different pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Adicardin is similar to other coumarin derivatives such as:

This compound stands out due to its unique glycosylation pattern, which may contribute to its distinct pharmacological profile.

Biologische Aktivität

Adicardin, a rare substituted coumarin isolated from the plant Breonadia salicina, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical structure, pharmacological effects, and potential therapeutic applications.

Chemical Structure

This compound is characterized by its unique structure, which includes two sugar moieties attached to the coumarin backbone. The chemical formula is C₁₈H₁₈O₁₄, and its structure has been elucidated through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

NMR Data Comparison

The following table summarizes the NMR data for this compound compared to literature values:

PositionδH (ppm)δC (ppm)Literature δH (ppm)Literature δC (ppm)
1----
2-160.7-160.2
36.32113.46.32113.2
47.99144.37.99144.2
57.65129.57.64129.5
...............

This data confirms the identity of this compound and supports its classification as a coumarin derivative .

Biological Activities

This compound exhibits a range of biological activities that contribute to its potential therapeutic applications:

Antimicrobial Activity

Research indicates that extracts from Breonadia salicina, including those containing this compound, show significant antimicrobial activity against various pathogens:

  • Bacteria : Effective against Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli, and Staphylococcus aureus.
  • Protozoa : Demonstrated high mortality rates against Trypanosoma brucei, the causative agent of sleeping sickness .

Antioxidant Properties

This compound has been associated with strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is likely mediated through inhibition of pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Antioxidant Activity Assessment : A study measured the IC₅₀ values for various extracts containing this compound, demonstrating potent DPPH radical scavenging activity with values significantly lower than standard antioxidants .
  • Antimicrobial Efficacy : A comparative study showed that methanol extracts from Breonadia salicina exhibited greater antimicrobial effects than many commercially available antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
  • Synthesis and Pharmacological Evaluation : The total synthesis of this compound was achieved, allowing for further pharmacological evaluations that confirmed its activity against chronic renal failure .

Eigenschaften

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBJYHKMRWZNA-ZITSYKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.